molecular formula C16H13F6N B15217681 N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline CAS No. 923031-64-5

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline

Cat. No.: B15217681
CAS No.: 923031-64-5
M. Wt: 333.27 g/mol
InChI Key: RKJCWGVRGYNRHG-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is an organic compound characterized by the presence of trifluoromethyl groups and dimethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with 3,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through the activation of carbon-halogen bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Bis(trifluoromethyl)phenyl)thiourea: Shares the trifluoromethyl groups but has a thiourea moiety instead of an aniline core.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains the same trifluoromethyl groups but has an isocyanate functional group.

    3,5-Bis(trifluoromethyl)phenylboronic acid: Similar trifluoromethyl groups with a boronic acid functional group

Uniqueness

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is unique due to the combination of trifluoromethyl and dimethyl groups attached to an aniline core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

923031-64-5

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethylaniline

InChI

InChI=1S/C16H13F6N/c1-9-3-10(2)5-13(4-9)23-14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h3-8,23H,1-2H3

InChI Key

RKJCWGVRGYNRHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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